Technical Guide: U-48800 (Hydrochloride) – Structural Characterization, Pharmacology, and Analytical Detection
Technical Guide: U-48800 (Hydrochloride) – Structural Characterization, Pharmacology, and Analytical Detection
Executive Summary
U-48800 (trans-2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide, hydrochloride) is a synthetic non-fentanyl opioid (NSO) belonging to the phenylacetamide class.[1][2] It is a structural hybrid, sharing the amine side-chain configuration of the potent mu-opioid agonist U-47700 but possessing the phenylacetamide core scaffold characteristic of the kappa-opioid agonist U-50488 .
This guide provides a rigorous technical analysis of U-48800, distinguishing its specific isomeric identity from related analogs (U-47700, U-51754). It outlines the critical physicochemical properties, conflicting pharmacological data (MOR vs. KOR selectivity), and validated LC-MS/MS protocols for forensic identification.
Chemical Identity & Structural Analysis[3][4][5][6]
Nomenclature and Core Structure
Unlike U-47700, which is a benzamide , U-48800 is a phenylacetamide . This distinction—the presence of a methylene (
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IUPAC Name: 2-(2,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide hydrochloride
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CAS Number: 2749298-67-5 (HCl salt)[3]
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Molecular Formula:
[1][3] -
Molecular Weight: 343.3 g/mol (Free base), ~379.8 g/mol (HCl salt)
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SMILES: CN(C)[C@H]1CCCC[C@@H]1N(C)C(CC2=C(Cl)C=C(Cl)C=C2)=O.Cl[1][3]
Structural Differentiation (SAR Map)
The following diagram illustrates the critical structural divergence between U-48800 and its primary analogs.
Figure 1: Structural Activity Relationship (SAR) map highlighting the hybrid nature of U-48800 between the U-47700 and U-50488 scaffolds.
Isomeric Challenges
U-48800 is the 2,4-dichloro isomer. It is frequently confused with U-51754 , the 3,4-dichloro isomer. Standard mass spectrometry fragmentation patterns for these two are nearly identical. Definitive identification requires chromatographic separation (retention time) or NMR spectroscopy.
Physicochemical Properties[5][6][9][10][11]
The hydrochloride salt form is the standard for research and illicit distribution due to its superior water solubility compared to the free base.
| Property | Data | Relevance |
| Physical State | White crystalline solid | Standard forensic presentation.[4] |
| Solubility (Water) | Soluble (>10 mg/mL) | Facilitates injection and nasal spray formulations. |
| Solubility (Organic) | DMSO (~20 mg/mL), Methanol | Suitable for stock solution preparation. |
| Stability | Stable in solid state (≥ 2 years at -20°C) | Long shelf-life complicates stockpile detection. |
| pKa | ~8.5 (Tertiary amine) | Basic extraction required for analysis. |
Pharmacology & Toxicology
Receptor Binding Profile
The pharmacological profile of U-48800 is complex due to its hybrid structure.
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Mu-Opioid Receptor (MOR): While marketed as a U-47700 replacement (implying MOR agonism), the phenylacetamide core is traditionally associated with Kappa-Opioid Receptor (KOR) affinity. However, in vivo toxicity reports (respiratory depression) strongly suggest significant MOR activation or off-target toxicity distinct from pure KOR agonists (which typically cause sedation/dysphoria but less respiratory depression).
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Potency: Estimated at 7.5x morphine in animal models, though human data is anecdotal.
Metabolic Pathways
Understanding metabolism is crucial for identifying usage in biological matrices when the parent drug is absent.
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Major Metabolites:
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N-desmethyl-U-48800: Loss of a methyl group from the terminal amine.
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N,N-didesmethyl-U-48800: Loss of both methyl groups.
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Hydroxylated metabolites: Ring hydroxylation (less common).
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Figure 2: Primary metabolic pathway of U-48800 mediated by Cytochrome P450 enzymes.
Analytical Methodology: LC-MS/MS Protocol[11][12]
Objective: Qualitative and quantitative confirmation of U-48800 in whole blood or urine. Rationale: Immunoassays (ELISA) often fail to cross-react with benzamide/acetamide opioids. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Sample Preparation (Solid Phase Extraction)
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Sample: 1 mL Whole Blood.
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Lysis: Add 2 mL phosphate buffer (pH 6.0). Vortex.
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Conditioning: SPE Cartridge (Mixed-mode Cation Exchange, e.g., Oasis MCX).
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2 mL Methanol.
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2 mL Water.
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Loading: Load sample at gravity flow.
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Wash:
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2 mL 0.1M HCl (removes neutrals/acids).
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2 mL Methanol (removes hydrophobic interferences).
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Elution: 2 mL of 5% Ammonium Hydroxide in Methanol.
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Reconstitution: Evaporate to dryness under nitrogen; reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Parameters
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| U-48800 | 343.2 | 173.0 | 145.0 | 20 / 35 |
| U-47700 | 329.1 | 284.0 | 204.0 | 15 / 30 |
Note: The shift in mass (343 vs 329) corresponds to the extra methylene group (
Safety & Handling
Warning: U-48800 is a potent opioid agonist.[6] Handling requires strict adherence to safety protocols to prevent accidental exposure via inhalation or skin contact.
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Engineering Controls: All handling of the solid powder must occur inside a certified chemical fume hood or glovebox.
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PPE: Double nitrile gloves, lab coat, and safety glasses. N95 or P100 respirator recommended if powder is manipulated outside a hood.
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Deactivation: Surfaces should be cleaned with a 10% bleach solution (sodium hypochlorite) to oxidize and degrade the compound, followed by a water rinse.
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Antidote: Naloxone is expected to be effective against U-48800 overdose, though higher doses may be required compared to morphine due to high receptor affinity.
References
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Center for Forensic Science Research & Education (CFSRE). (2018).[7][6] New Psychoactive Substance: U-48800.[2][8][6][5] Retrieved from [Link]
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Richter, L. H., et al. (2019). Toxicokinetics and analytical toxicology of the abused opioid U-48800 – in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding.[2][5][9] Drug Testing and Analysis. Retrieved from [Link]
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Krotulski, A. J., et al. (2022).[10] Analysis of the Illicit Opioid U-48800 and Related Compounds by LC–MS-MS and Case Series of Fatalities Involving U-48800.[5][10] Journal of Analytical Toxicology. Retrieved from [Link]
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Familia, C., et al. (2024).[11] Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools. Molecules. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ndews.umd.edu [ndews.umd.edu]
- 7. cfsre.org [cfsre.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools - PMC [pmc.ncbi.nlm.nih.gov]
